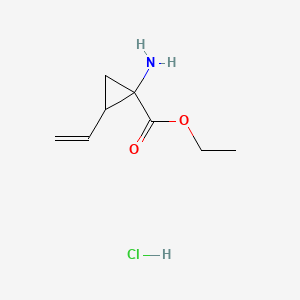
3-(4-Nitrophenyl)propylamine hydrochloride
Overview
Description
“3-(4-Nitrophenyl)propylamine hydrochloride” is an organic compound with the CAS Number: 1201633-51-3 . Its linear formula is C9H13ClN2O2 . The IUPAC name for this compound is N-(3-nitrophenyl)-N-propylamine hydrochloride .
Molecular Structure Analysis
The molecular weight of “3-(4-Nitrophenyl)propylamine hydrochloride” is 216.67 . The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-2-6-10-8-4-3-5-9(7-8)11(12)13;/h3-5,7,10H,2,6H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Nitrophenyl)propylamine hydrochloride” include its molecular weight of 216.67 and its linear formula of C9H13ClN2O2 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- Specific Scientific Field : Electroanalytical Chemistry .
- Summary of the Application : “3-(4-Nitrophenyl)propylamine hydrochloride” is used as a derivatization reagent for the extraction of amines . This is particularly useful in the determination of trace amounts of diisocyanate monomers in contaminated air .
- Methods of Application or Experimental Procedures : While the exact procedures can vary depending on the specific experiment, the general process involves using the compound as a derivatization reagent. This means it reacts with the amines present in a sample, altering their chemical structure in a way that makes them easier to detect and analyze .
- Results or Outcomes : The use of “3-(4-Nitrophenyl)propylamine hydrochloride” as a derivatization reagent can significantly improve the sensitivity and accuracy of diisocyanate monomer detection in air samples . This can be crucial in environmental monitoring and occupational health scenarios, where precise measurements of these potentially harmful compounds are needed .
Safety And Hazards
properties
IUPAC Name |
3-(4-nitrophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-1-2-8-3-5-9(6-4-8)11(12)13;/h3-6H,1-2,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCLKQVXAKMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702087 | |
| Record name | 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)propylamine hydrochloride | |
CAS RN |
56946-60-2 | |
| Record name | 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)








